![molecular formula C16H30OSi B12626571 [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 920019-14-3](/img/structure/B12626571.png)
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a hept-4-en-6-yn-1-yl group attached to a tri(propan-2-yl)silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of hept-4-en-6-yn-1-ol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems, thereby influencing the reactivity and selectivity of the reactions. Additionally, its unique structure allows it to participate in various chemical transformations, contributing to its versatility in synthetic applications.
Comparison with Similar Compounds
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
- [(Hept-4-en-6-yn-1-yl)oxy]tri(methyl)silane
- [(Hept-4-en-6-yn-1-yl)oxy]tri(ethyl)silane
- [(Hept-4-en-6-yn-1-yl)oxy]tri(butyl)silane
These compounds share similar structural features but differ in the nature of the alkyl groups attached to the silicon atom. The unique properties of this compound, such as its reactivity and stability, make it distinct and valuable for specific applications.
Properties
CAS No. |
920019-14-3 |
|---|---|
Molecular Formula |
C16H30OSi |
Molecular Weight |
266.49 g/mol |
IUPAC Name |
hept-4-en-6-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H30OSi/c1-8-9-10-11-12-13-17-18(14(2)3,15(4)5)16(6)7/h1,9-10,14-16H,11-13H2,2-7H3 |
InChI Key |
UYJBXXUATABGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


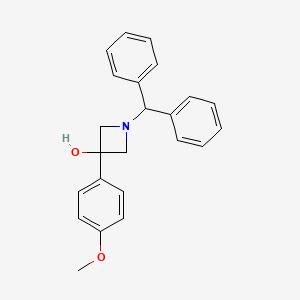
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)
![(2S)-2-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12626507.png)
![1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12626514.png)
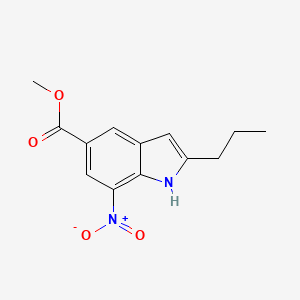
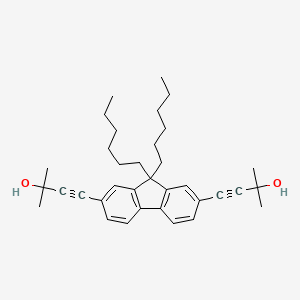
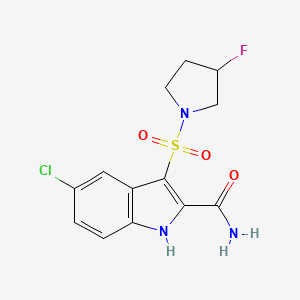
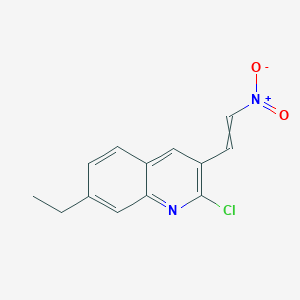
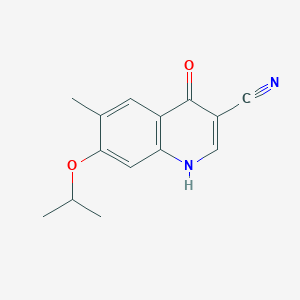
![2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12626535.png)
![1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-](/img/structure/B12626537.png)
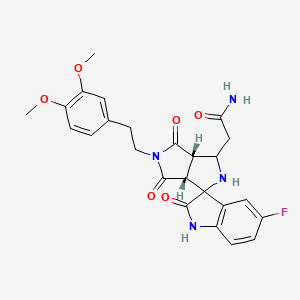

![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)
